Benzenesulfonamide, N,N-bis(2-cyanoethyl)-
Overview
Description
Benzenesulfonamide, N,N-bis(2-cyanoethyl)- is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis via Cyclodextrin Mediated N-Alkylation
N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) was performed in aqueous solution, demonstrating the utility of this compound in complex chemical reactions (Fischer, Millan, & Ritter, 2013).
Crystal Structure and Catalytic Application
The synthesis and crystal structure of a Nickel (II) complex derived from diaminobenzene and sulfonamide was explored, indicating the potential of benzenesulfonamide derivatives in catalysis (Dayan et al., 2019).
Biological and Chemical Properties
Antibacterial and Antioxidant Activities
Bis-1,2,3-triazole derivatives of benzenesulfonamide exhibited significant antibacterial and antioxidant activities, highlighting the compound's relevance in medicinal chemistry (Reddy et al., 2016).
Antimicrobial Activity of Copper(II) Complexes
Copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide demonstrated notable antibacterial activities against various bacteria, suggesting potential applications in the development of new antimicrobial agents (Alyar et al., 2012).
Molecular Recognition and Interactions
- Hydrogen Bonding in Molecular Recognition: A study on hydrogen bonding of benzenesulfonamides discussed its role in molecular recognition processes, important in the design of molecular sensors and recognition systems (König et al., 1995).
Miscellaneous Applications
Bismaleimide-Sulfonamide Polymers
The synthesis and microbial analysis of bismaleimide-sulfonamide homopolymer and copolymers were investigated, which could have implications in materials science and bioengineering (Chaudhary et al., 2017).
Solubility and Thermodynamics
The solubility determination, modeling, and thermodynamic dissolution properties of benzenesulfonamide in various solvents were explored, providing essential data for its application in chemical processes (Li, Wu, & Liang, 2019).
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-8-4-10-15(11-5-9-14)18(16,17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWXYDFCSCFLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180817 | |
Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2619-42-3 | |
Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002619423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF BE-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.